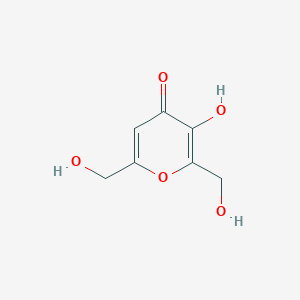
3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone
概述
描述
3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone , also known by its CAS number 2029-49-4 , has the molecular formula C7H8O5 and a molecular weight of 172.14 g/mol . It is a compound with interesting properties and potential applications.
Synthesis Analysis
The synthesis method for 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone involves the reaction of p-cresol with aqueous formaldehyde in the presence of sodium hydroxide. The resulting product is pale pink crystals .
Physical And Chemical Properties Analysis
科学研究应用
Synthesis of Heterocyclic Compounds :
- The transformation of pyrone derivatives into heterocyclic compounds, such as oxadiazoles and tetrazoles, has been explored, indicating the potential of 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone as a building block in organic synthesis (Obydennov et al., 2020).
Metal Chelation and Coordination Chemistry :
- Research demonstrates the ability of pyrone derivatives to form complexes with metal ions, such as iron, which is significant for applications in coordination chemistry and materials science (Wilson & Daniels, 1963).
Antineoplastic Properties :
- Certain derivatives of 3-Hydroxy-4-pyrone, like malten and maltonis, show antineoplastic features, indicating their potential use in cancer therapy (Amatori et al., 2012).
Biosynthesis from Renewable Resources :
- The biosynthesis of pyrone derivatives like 4-hydroxy-6-isobutyl-2-pyrone in Escherichia coli from glucose has been studied, suggesting the feasibility of producing these compounds from renewable resources (Zhou et al., 2016).
Inhibition of Matrix Metalloproteinases :
- Synthesized 3-hydroxy-4-pyrones have been evaluated as inhibitors of matrix metalloproteinases, which could have implications in medicinal applications (Yan & Cohen, 2007).
Lead Sequestering Agents :
- Studies on pyrone derivatives as potential lead sequestering agents provide insights into their potential application in environmental and health-related fields (Buglyó et al., 2015).
Synthesis of Novel Heterocycles :
- Research has demonstrated the efficient transformation of pyrone derivatives into various heterocycles, highlighting their versatility in organic synthesis (Schmidt et al., 2006).
Antimicrobial and Antifungal Activities :
- Pyrone derivatives have been shown to possess antimicrobial and antifungal activities, suggesting their potential as bioactive compounds (Zhao et al., 2018).
安全和危害
未来方向
属性
IUPAC Name |
3-hydroxy-2,6-bis(hydroxymethyl)pyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O5/c8-2-4-1-5(10)7(11)6(3-9)12-4/h1,8-9,11H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUXYQQFVNGYCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C(C1=O)O)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372682 | |
| Record name | 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone | |
CAS RN |
2029-49-4 | |
| Record name | 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

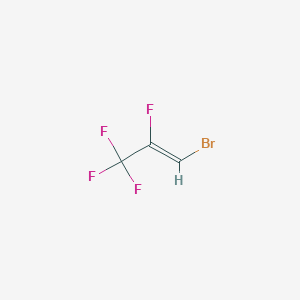
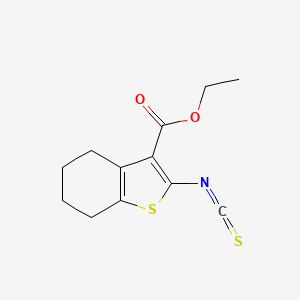
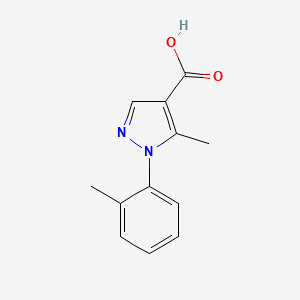
![4-[(2-Fluorobenzyl)Oxy]-N'-Hydroxybenzenecarboximidamide](/img/structure/B1597577.png)
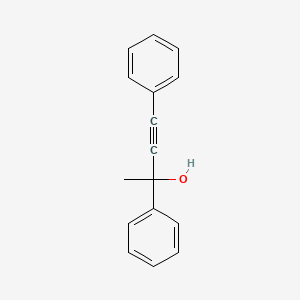
![4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-sulfonyl Chloride](/img/structure/B1597579.png)
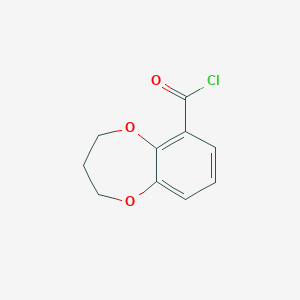
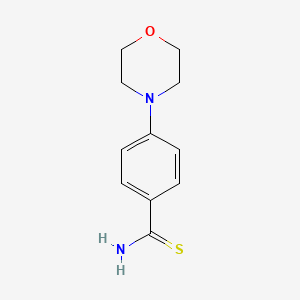

![4-methyl-1,3-diphenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B1597584.png)
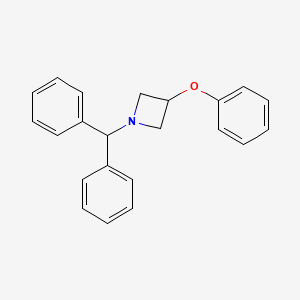
![2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate](/img/no-structure.png)
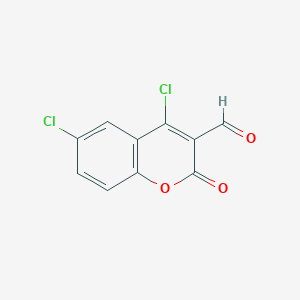
![4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B1597594.png)